molecular formula C18H18FN5O B3004807 N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide CAS No. 1396859-07-6

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide

Cat. No.: B3004807
CAS No.: 1396859-07-6
M. Wt: 339.374
InChI Key: HZQGVOUXGLSFDD-UHFFFAOYSA-N
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Description

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18FN5O and its molecular weight is 339.374. The purity is usually 95%.
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Biological Activity

N-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(4-fluorophenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique combination of functional groups, including:

  • Pyrimidine ring : Known for its role in various biological processes.
  • Pyrrole moiety : Associated with anticancer and antimicrobial activities.
  • Amide linkage : Common in many biologically active compounds.

The molecular formula is C16H16N6OC_{16}H_{16}N_6O, with a molecular weight of 308.34 g/mol, indicating a relatively complex structure that may influence its biological interactions .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cell signaling pathways, particularly those related to cancer proliferation .
  • Receptor Modulation : It could interact with receptors that regulate inflammatory responses, potentially leading to anti-inflammatory effects .

Anticancer Activity

Research indicates that compounds with similar structures often exhibit anticancer properties. For instance:

  • In vitro studies have shown that derivatives containing pyrrole and pyrimidine rings can inhibit the growth of various cancer cell lines, including those resistant to conventional therapies .

Antimicrobial Activity

The structural components suggest potential antimicrobial effects:

  • A study highlighted that pyrrole-based compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 μg/mL .

Anti-inflammatory Effects

The presence of the amide group may enhance anti-inflammatory properties:

  • Similar compounds have been reported to inhibit cytokine production and modulate inflammatory pathways .

Case Studies and Research Findings

StudyFindings
Pyrrole Derivatives Exhibited anticancer activity with IC50 values indicating potency against various cancer lines .
Antimicrobial Evaluation Showed effective inhibition against Staphylococcus aureus with MIC values comparable to established antibiotics .
Inflammation Modulation Compounds similar in structure reported significant reduction in TNF-alpha production, suggesting potential therapeutic applications in inflammatory diseases .

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN5O/c19-15-5-3-14(4-6-15)11-18(25)21-8-7-20-16-12-17(23-13-22-16)24-9-1-2-10-24/h1-6,9-10,12-13H,7-8,11H2,(H,21,25)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZQGVOUXGLSFDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=NC(=C2)NCCNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.